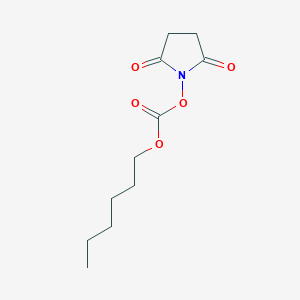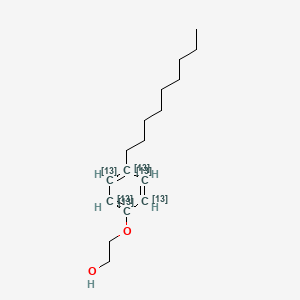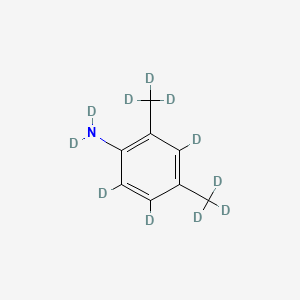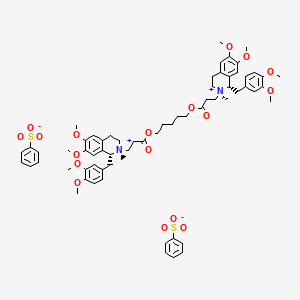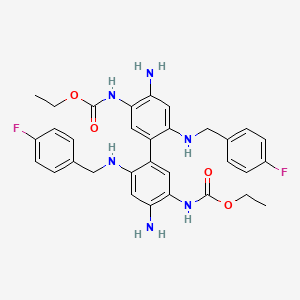
N-Ethylsuccinimide-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethylsuccinimide-d5 is a deuterated form of N-Ethylsuccinimide, which is a derivative of succinimide. This compound is often used in scientific research due to its unique properties and applications. The deuterated form, this compound, is particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, due to the presence of deuterium atoms.
準備方法
Synthetic Routes and Reaction Conditions
N-Ethylsuccinimide-d5 can be synthesized through the reaction of succinic anhydride with ethylamine in the presence of a deuterating agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imide ring. The deuterating agent ensures the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is usually carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
化学反応の分析
Types of Reactions
N-Ethylsuccinimide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethylsuccinic acid.
Reduction: Reduction reactions can convert this compound to N-ethylsuccinimide.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as alkyl halides or organometallic compounds.
Major Products Formed
Oxidation: N-Ethylsuccinic acid
Reduction: N-Ethylsuccinimide
Substitution: Various substituted succinimide derivatives, depending on the substituent introduced.
科学的研究の応用
N-Ethylsuccinimide-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways involving succinimide derivatives.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the synthesis of other chemical compounds and as a precursor in various industrial processes.
作用機序
The mechanism of action of N-Ethylsuccinimide-d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The presence of deuterium atoms can alter the compound’s kinetic properties, providing insights into reaction mechanisms and dynamics.
類似化合物との比較
Similar Compounds
Succinimide: The parent compound, used in various chemical and pharmaceutical applications.
N-Methylsuccinimide: Another derivative with similar properties but different applications.
Ethosuximide: A succinimide derivative used as an anticonvulsant drug.
Uniqueness
N-Ethylsuccinimide-d5 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The deuterium atoms provide distinct spectral features that help in the detailed analysis of molecular structures and dynamics.
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
132.17 g/mol |
IUPAC名 |
1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3/i1D3,2D2 |
InChIキー |
GHAZCVNUKKZTLG-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CCC1=O |
正規SMILES |
CCN1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



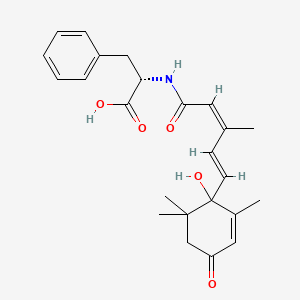
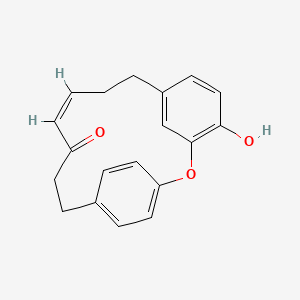
![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)

![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)
